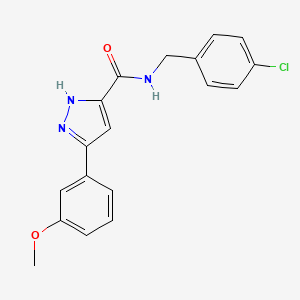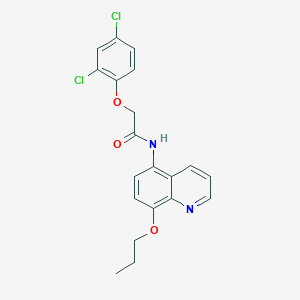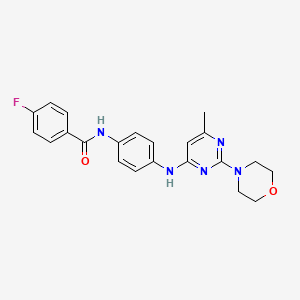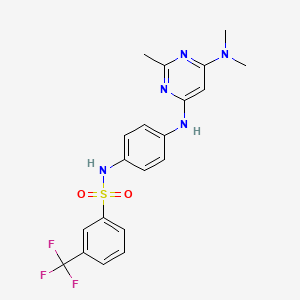![molecular formula C21H22N2O3 B11302539 ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate](/img/structure/B11302539.png)
ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is a complex organic compound that features an indole moiety, a butanoyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanoyl Group: The indole derivative is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the butanoyl-indole intermediate.
Formation of the Benzoate Ester: The final step involves the reaction of the butanoyl-indole intermediate with ethyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the butanoyl group.
Substitution: Substituted benzoate esters.
Applications De Recherche Scientifique
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The butanoyl group may enhance the compound’s ability to penetrate cell membranes, while the benzoate ester can influence its overall stability and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-{[4-(1H-indol-3-yl)propanoyl]amino}benzoate: Similar structure but with a propanoyl group instead of a butanoyl group.
Ethyl 4-{[4-(1H-indol-3-yl)acetyl]amino}benzoate: Similar structure but with an acetyl group instead of a butanoyl group.
Uniqueness
Ethyl 4-{[4-(1H-indol-3-yl)butanoyl]amino}benzoate is unique due to the presence of the butanoyl group, which can influence its chemical reactivity and biological activity. The combination of the indole moiety with the butanoyl and benzoate groups provides a distinct set of properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C21H22N2O3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
ethyl 4-[4-(1H-indol-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C21H22N2O3/c1-2-26-21(25)15-10-12-17(13-11-15)23-20(24)9-5-6-16-14-22-19-8-4-3-7-18(16)19/h3-4,7-8,10-14,22H,2,5-6,9H2,1H3,(H,23,24) |
Clé InChI |
YLTVRMMASPHMTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11302464.png)
![3,4-Dimethyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11302470.png)
![2-methyl-N-(2-{5-oxo-3-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4,5-dihydro-1,2,4-triazin-6-yl}phenyl)propanamide](/img/structure/B11302476.png)
![9-(3-chloro-4-methylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11302484.png)

![6,8-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302503.png)
![N-(3,5-dimethoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302509.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11302513.png)
![N-(3,5-dimethylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11302514.png)
![N-(4-fluorophenyl)-2-{4-[4-methyl-3-(methylsulfamoyl)phenyl]-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl}acetamide](/img/structure/B11302521.png)


![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11302538.png)
